L-Cysteine, S-(3,5-dichlorophenyl)-
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Overview
Description
L-Cysteine, S-(3,5-dichlorophenyl)- is a derivative of the amino acid cysteine, where the sulfur atom is bonded to a 3,5-dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, S-(3,5-dichlorophenyl)- typically involves the reaction of L-cysteine with 3,5-dichlorophenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using chromatographic techniques .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, S-(3,5-dichlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding thiol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
L-Cysteine, S-(3,5-dichlorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of L-Cysteine, S-(3,5-dichlorophenyl)- involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and proteins through its thiol group, which can form disulfide bonds with cysteine residues in target proteins. This interaction can affect the protein’s function and stability, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
S-[3-(3,4-Dichlorophenyl)-3-oxopropyl]-L-cysteine: Another derivative of cysteine with a similar structure but different substituents on the phenyl ring.
Cystine: An oxidized dimer of cysteine, where two cysteine molecules are linked by a disulfide bond.
Uniqueness
L-Cysteine, S-(3,5-dichlorophenyl)- is unique due to the presence of the 3,5-dichlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
91284-28-5 |
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Molecular Formula |
C9H9Cl2NO2S |
Molecular Weight |
266.14 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3,5-dichlorophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H9Cl2NO2S/c10-5-1-6(11)3-7(2-5)15-4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
YLFGDOHHEZKWHO-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)SC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)SCC(C(=O)O)N |
Origin of Product |
United States |
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